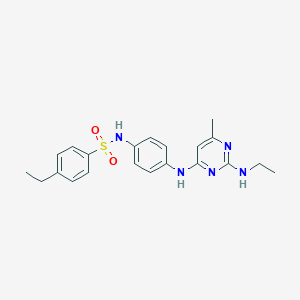![molecular formula C18H14ClFN4O2 B11305428 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B11305428.png)
2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-fluorophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-fluorophenyl)propanamide is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a chlorophenyl group, and a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-fluorophenyl)propanamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a chlorophenyl hydrazine and a suitable carbonyl compound can lead to the formation of the triazine ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using a chlorinated aromatic compound.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a fluorinated aromatic boronic acid and a suitable catalyst.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazine ring or the aromatic groups.
Reduction: Reduction reactions can occur at the carbonyl group or the aromatic rings.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Halogenated reagents and catalysts like palladium can facilitate substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction can yield alcohols or reduced aromatic compounds.
Substitution: Substitution reactions can produce various substituted derivatives depending on the reagents used.
科学的研究の応用
2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-fluorophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
作用機序
The mechanism of action of 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-fluorophenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-fluorophenyl)propanamide: Similar structure with a different position of the fluorine atom.
2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-chlorophenyl)propanamide: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The uniqueness of 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-fluorophenyl)propanamide lies in its specific combination of functional groups and their positions. This unique arrangement can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C18H14ClFN4O2 |
|---|---|
分子量 |
372.8 g/mol |
IUPAC名 |
2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2-yl]-N-(3-fluorophenyl)propanamide |
InChI |
InChI=1S/C18H14ClFN4O2/c1-11(17(25)22-15-4-2-3-14(20)9-15)24-18(26)23-16(10-21-24)12-5-7-13(19)8-6-12/h2-11H,1H3,(H,22,25) |
InChIキー |
PUELMFFWPRCZRE-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1=CC(=CC=C1)F)N2C(=O)N=C(C=N2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B11305346.png)
![N-(2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11305356.png)

![5-(4-bromophenyl)-N-[2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11305362.png)

![1-(4-methylphenoxy)-3-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol](/img/structure/B11305373.png)
![N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11305390.png)

![6-ethyl-7-[(4-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B11305405.png)
methanone](/img/structure/B11305412.png)
![N-(4-methylbenzyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11305417.png)
![N-(4-acetylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11305424.png)
![{7-[(4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B11305430.png)
![2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11305431.png)
